REACTION_SMILES
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[CH3:17][N:18]([CH2:19][CH2:20][Cl:21])[CH3:22].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:3][O:4][CH:5]([CH2:6][NH:7][c:8]1[cH:9][cH:10][c:11]([OH:14])[cH:12][cH:13]1)[O:15][CH3:16].[H-:1].[Na+:2]>>[CH3:3][O:4][CH:5]([CH2:6][NH:7][c:8]1[cH:9][cH:10][c:11]([O:14][CH2:20][CH2:19][N:18]([CH3:17])[CH3:22])[cH:12][cH:13]1)[O:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(CNc1ccc(O)cc1)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(CNc1ccc(OCCN(C)C)cc1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |